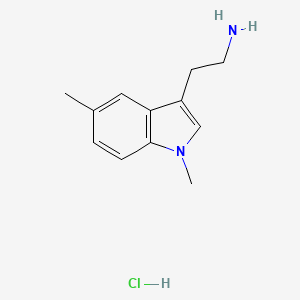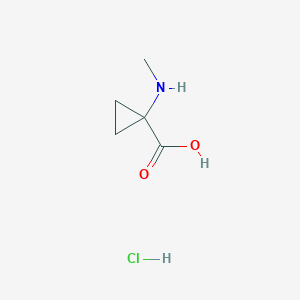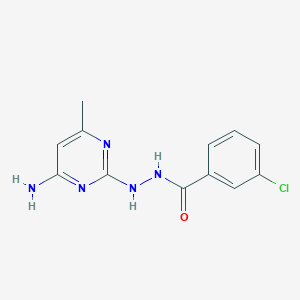
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a small molecule inhibitor that has been shown to have promising effects in various biochemical and physiological pathways.
Aplicaciones Científicas De Investigación
Synthesis and Biological Predictions
- A study demonstrated the synthesis of novel bicyclic systems related to the chemical compound , highlighting the synthesis process and predicting biological activities using PASS prediction (Kharchenko et al., 2008).
Application in Electrochromics
- Thiadiazolo[3,4-c]pyridine, an analog of benzothiadiazole and closely related to the compound, was investigated for its potential in electrochromics. This research explored novel donor-acceptor-type systems, showing significant potential for new neutral green electrochromic polymers (Ming et al., 2015).
Heterocyclic Synthesis
- Research into benzothiophen-2-yl-hydrazonoesters, closely related structurally, revealed the possibility of synthesizing various heterocyclic derivatives, including pyrazole and pyrimidine. This implies potential applications in the creation of diverse heterocyclic compounds (Mohareb et al., 2004).
Development of Conducting Polymers
- The synthesis of 2,5-di(2-thienyl)pyrrole compounds, which bear similarity to the compound of interest, was explored for its novel optical properties. This research suggests applications in developing new conducting polymers with enhanced stability and optical properties (Soyleyici et al., 2013).
Exploration in Vascular Endothelial Growth Factor Inhibition
- A closely related compound, substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide, was identified as a potent and selective inhibitor of vascular endothelial growth factor receptor-2, indicating potential applications in cancer treatment (Borzilleri et al., 2006).
Potential in Tuberculosis Treatment
- The synthesis of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, structurally similar to the compound , was explored for its activity against Mycobacterium tuberculosis, showcasing its potential in tuberculosis treatment (Jeankumar et al., 2013).
Applications in Crystallography
- The synthesis of tizoxanide pyridine monosolvate, which contains structural elements akin to the compound, was explored. This research aids in understanding the crystallographic properties of such compounds, which could have implications in various scientific fields (Zheng et al., 2012).
Development of Coupling Agents
- The efficient synthesis of a heterobifunctional coupling agent closely related to the compound was achieved. This is critical for chemoselective conjugation in proteins and enzymes, suggesting its application in biochemical research and pharmaceuticals (Reddy et al., 2005).
Propiedades
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3S/c24-16-8-9-17(25)23(16)13-6-4-12(5-7-13)18(26)22-19-21-15(11-27-19)14-3-1-2-10-20-14/h1-7,10-11H,8-9H2,(H,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHJIUKTQOPKPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{6-Chloro-4-[(2,4-dimethoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2828866.png)



![2-{[3-Cyano-5-(dimethylcarbamoyl)-4-(furan-2-yl)-6-methylpyridin-2-yl]sulfanyl}acetic acid](/img/structure/B2828870.png)

![7-Nitrodibenzo[b,d]furan-2-sulfonamide](/img/structure/B2828872.png)

![2-[4-[4-(Trifluoromethyl)phenyl]sulfanylanilino]benzoic acid](/img/structure/B2828874.png)


